Fmoc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid
Description
Fmoc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid (CAS: 403661-86-9, molecular formula: C₂₉H₃₁NO₄, molecular weight: 457.56 g/mol) is a fluoromethyloxycarbonyl (Fmoc)-protected β³-amino acid derivative. It is widely utilized in solid-phase peptide synthesis (SPPS) due to its compatibility with Fmoc-based strategies, where the tert-butyl group on the phenyl ring introduces steric bulk and hydrophobicity. This compound is employed in the synthesis of β-peptides, which exhibit enhanced metabolic stability and structural diversity compared to α-peptides, making them valuable in drug discovery and biochemical studies .
Properties
IUPAC Name |
(3S)-4-(4-tert-butylphenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31NO4/c1-29(2,3)20-14-12-19(13-15-20)16-21(17-27(31)32)30-28(33)34-18-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26/h4-15,21,26H,16-18H2,1-3H3,(H,30,33)(H,31,32)/t21-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXGIEACFDMWQS-NRFANRHFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid typically involves the protection of the amino group with the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Chemical Reactions
This compound participates in four primary reaction categories:
Fmoc Deprotection
The Fmoc group is removed under mild basic conditions (e.g., piperidine in DMF), exposing the primary amine for subsequent peptide bond formation. This step is critical in solid-phase peptide synthesis (SPPS) to ensure selective reactivity.
Mechanism :
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Base-induced β-elimination cleaves the Fmoc-carbamate bond.
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Fluorenylmethyl byproducts are washed away, leaving a free α-amine .
Peptide Coupling
The carboxylic acid group reacts with coupling agents like HBTU/HATU in the presence of NMM to form active esters. This facilitates nucleophilic attack by the amine of another amino acid:
Coupling efficiency exceeds 95% under optimized conditions (anhydrous DMF, 25°C) .
Side-Chain Modifications
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Oxidation : The β-carbon adjacent to the amine undergoes oxidation to form ketones, useful for introducing carbonyl functionalities.
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Acid Chloride Formation : Treatment with SOCl₂ converts the carboxylic acid to an acid chloride, enabling reactions with alcohols or amines.
Stability Under Synthetic Conditions
The compound demonstrates exceptional stability:
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Thermal Resistance : Stable up to 150°C in inert atmospheres.
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Solvent Compatibility : Soluble in DMF, THF, and DCM; insoluble in water or hexane .
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pH Sensitivity : Degrades in strongly acidic (pH < 2) or basic (pH > 10) conditions.
Comparative Reactivity with Analogues
Reactivity differences arise from stereochemical and substituent effects:
The tert-butyl group enhances steric protection of the β-carbon, reducing undesired side reactions .
Scientific Research Applications
Peptide Synthesis
Fmoc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid serves as a crucial building block in the synthesis of peptides, especially in solid-phase peptide synthesis (SPPS). The fluorenylmethyloxycarbonyl (Fmoc) group acts as a protective group for the amino function, allowing for selective reactions at other sites. This selectivity is essential for creating complex peptides with desired biological activities.
Key Features:
- Protection of Amino Group: The Fmoc group protects the amino function during synthesis, enabling the introduction of specific amino acid residues into peptides.
- Efficiency in SPPS: The compound facilitates efficient coupling reactions, which are critical for the formation of peptide bonds.
Case Study:
In a study involving the synthesis of neuropeptides, researchers utilized this compound to create complex peptide structures that mimic natural neuropeptides. The resulting peptides demonstrated enhanced binding affinities to their respective receptors, indicating the compound's effectiveness in peptide design .
Drug Development
This compound plays a significant role in the development of peptide-based pharmaceuticals. Its unique structure allows it to target specific biological pathways, enhancing therapeutic efficacy.
Applications:
- Peptide-Based Drugs: this compound is used to design drugs that can selectively interact with biological targets, improving treatment outcomes for conditions such as cancer and metabolic disorders.
Case Study:
A recent investigation into peptide therapeutics highlighted the use of this compound in developing a targeted therapy for cancer. The synthesized peptides exhibited selective cytotoxicity towards cancer cells while sparing normal cells, showcasing the potential for improved therapeutic strategies .
Bioconjugation
The compound is also employed in bioconjugation processes, which involve attaching biomolecules to surfaces or other molecules to enhance drug delivery and targeting.
Key Features:
- Improved Drug Delivery: By facilitating the attachment of drugs to targeting moieties or carriers, this compound enhances the specificity and efficacy of drug delivery systems.
Case Study:
In a study focusing on targeted drug delivery systems, researchers utilized this compound to conjugate therapeutic peptides with nanoparticles. This approach significantly improved the bioavailability and therapeutic index of the drugs administered .
Neuroscience Research
The unique structural characteristics of this compound make it valuable in neuroscience research, particularly in studying neuropeptides and their roles in brain function and behavior.
Applications:
- Neuropeptide Studies: The compound is used to synthesize neuropeptides that can be employed in studying neurotransmitter systems and neurodegenerative diseases.
Case Study:
Research involving neuropeptide analogs derived from this compound demonstrated promising results in modulating synaptic plasticity and memory formation in animal models. These findings underscore its potential as a tool for understanding neurological processes .
Summary Table of Applications
Mechanism of Action
The mechanism of action of Fmoc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid involves its interaction with specific molecular targets. The Fmoc group protects the amino function, allowing for selective reactions at other sites. This selective reactivity is crucial for the synthesis of complex peptides and proteins .
Comparison with Similar Compounds
Structural and Functional Variations
The compound belongs to a class of Fmoc- or Boc-protected β³-amino acids with aryl substituents. Key structural variations among analogs include:
- Substituents on the phenyl ring : tert-butyl, methyl, methoxy, halogens (F, Br, Cl), and trifluoromethyl.
- Protecting groups : Fmoc (base-labile) vs. Boc (acid-labile).
Table 1: Structural and Physicochemical Comparison
Solubility and Stability
- Halogenated derivatives (e.g., 4-fluoro, 4-bromo) may exhibit improved binding affinity in medicinal chemistry applications due to electronic effects .
- Storage conditions vary: For example, Fmoc-(S)-3-Amino-4-(4-methyl-phenyl)-butyric acid (CAS: 270062-97-0) requires storage at 2–8°C to prevent degradation .
Biological Activity
Fmoc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid is a derivative of amino acids that plays a significant role in peptide synthesis and medicinal chemistry. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protective moiety, allowing for selective reactions in the synthesis of peptides. This compound is characterized by its unique structural features, which influence its biological activity.
Chemical Structure and Properties
- Molecular Formula : C26H31NO4
- Molecular Weight : Approximately 431.54 g/mol
- Structural Features :
- Contains a tert-butyl group, enhancing hydrophobic interactions.
- The Fmoc group provides stability and protection during synthesis.
Biological Activity
This compound exhibits various biological activities, primarily due to its incorporation into peptide structures. Below are key aspects of its biological activity:
1. Peptide Synthesis
This compound is widely used as a building block in solid-phase peptide synthesis (SPPS). Its stability under standard coupling conditions allows for the formation of complex peptides with desired biological functions. The Fmoc group can be easily removed under mild conditions (e.g., using piperidine), exposing the amino group for further reactions.
2. Neuroactive Properties
Research indicates that derivatives of this compound may exhibit neuroactive properties, potentially influencing neurotransmitter systems. Studies on similar compounds have shown that modifications in the amino acid structure can lead to variations in activity, highlighting the importance of the tert-butyl substitution in modulating biological effects.
3. Medicinal Chemistry Applications
Incorporation of this compound into drug candidates has been explored to enhance pharmacokinetic properties such as stability and bioavailability. Its unique hydrophobic character may improve membrane permeability, making it a candidate for drug design targeting central nervous system disorders.
Table 1: Summary of Research Findings
The mechanism of action for this compound primarily involves its incorporation into peptides that interact with specific biological targets, such as receptors or enzymes. The hydrophobic tert-butyl group enhances interactions with lipid membranes, while the Fmoc group facilitates selective coupling reactions during synthesis.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
